2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Biological Activity
2-((6-(4-chlorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's synthesis, biological activity, and relevant case studies to provide a comprehensive overview.
The molecular formula of the compound is C23H23ClN4O3S with a molecular weight of 471.0 g/mol. The structure includes a pyrido[4,3-d]pyrimidine core which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃ClN₄O₃S |
Molecular Weight | 471.0 g/mol |
CAS Number | 866864-21-3 |
Synthesis
The compound can be synthesized through a multi-step process involving cyclization and thioacylation reactions. The synthesis typically starts from appropriate pyrimidine derivatives and involves the introduction of the chlorobenzyl and methoxyphenyl groups.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity : In vitro studies demonstrated that related pyrido[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds showed IC50 values ranging from 0.57 μM to 1.31 μM against MCF-7 cells, indicating potent anticancer properties .
- Mechanism of Action : The mechanism through which these compounds exert their effects includes apoptosis induction and cell cycle arrest at the G1 phase. Compound 4 from related studies increased total apoptosis in treated cells significantly compared to controls .
Kinase Inhibition
The compound also exhibits inhibitory activity against specific kinases associated with cancer progression:
- PIM Kinase Inhibition : Certain derivatives have shown IC50 values as low as 11.4 nM against PIM-1 kinase, suggesting that these compounds may serve as effective inhibitors in targeted cancer therapies .
Case Studies
Several case studies have explored the biological activities of similar compounds:
- MCF-7 Cell Line Study : A study reported that a derivative similar to our compound significantly increased apoptosis in MCF-7 cells by 58.29-fold compared to untreated controls. This was attributed to its ability to inhibit PIM-1 kinase effectively .
- Selectivity Profile : Another study indicated that while these compounds are cytotoxic to cancer cells, they exhibited much higher IC50 values against normal cells (MCF-10A), highlighting their selectivity and potential for therapeutic use without significant toxicity .
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c1-31-18-4-2-3-17(11-18)25-21(29)14-32-23-26-20-9-10-28(13-19(20)22(30)27-23)12-15-5-7-16(24)8-6-15/h2-8,11H,9-10,12-14H2,1H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCDLUZDYCKJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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